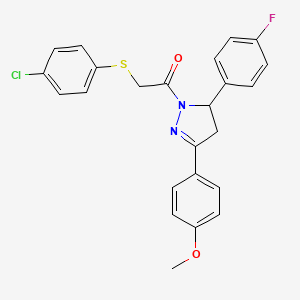
2-((4-chlorophenyl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. It might also include information about the compound’s uses or applications, if known.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, its conformation, and any interesting structural features. This might be based on experimental techniques such as X-ray crystallography, or on computational methods.Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes. This might include its reactivity, the mechanism of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, its solubility, its stability, and its reactivity.Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis of novel Schiff bases and pyrazoline derivatives with potential antimicrobial properties. These compounds, including those related to the specified chemical structure, have been synthesized through various chemical reactions and evaluated for their in vitro antimicrobial activity. Notably, some derivatives have shown excellent antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents (Puthran et al., 2019).
Structural Characterization and Crystal Studies
Isostructural compounds with chloro and fluoro substituents have been synthesized and characterized through single crystal diffraction. Such studies provide valuable insights into the molecular conformation and intermolecular interactions of these compounds, which are crucial for understanding their physicochemical properties and potential biological activities (Kariuki et al., 2021).
Synthetic Methodologies and Chemical Analysis
Efforts have been made to develop efficient synthetic routes for the preparation of pyrazoline and thiazole derivatives, including the use of microwave-assisted synthesis. These methods aim to improve the yield and reduce the reaction time of synthesizing such compounds. Additionally, detailed spectroscopic analysis has been employed to characterize the molecular structure and evaluate the physicochemical properties of these compounds (Katade et al., 2008).
Biological Activity and Pharmacological Evaluation
Several pyrazoline-based compounds have been synthesized and assessed for their pharmacological properties, including anticancer and anti-HIV activities. These studies involve evaluating the biological activity of these compounds against various cancer cell lines and HIV, showcasing the potential therapeutic applications of such molecules (Patel et al., 2013).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound. This might include its toxicity, its flammability, or any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound. This might include potential applications, potential modifications, or potential new synthetic methods.
I hope this general information is helpful. If you have more specific questions about a particular type of analysis, I would be happy to try to help further.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c1-30-20-10-4-16(5-11-20)22-14-23(17-2-8-19(26)9-3-17)28(27-22)24(29)15-31-21-12-6-18(25)7-13-21/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHUENRNIORGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)
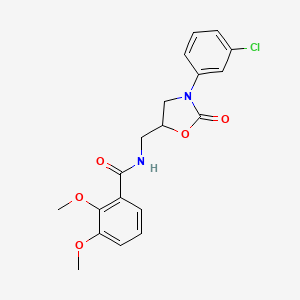
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)
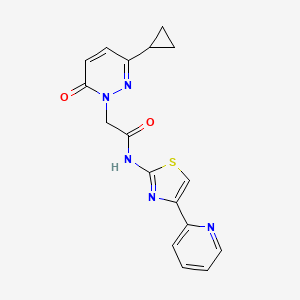
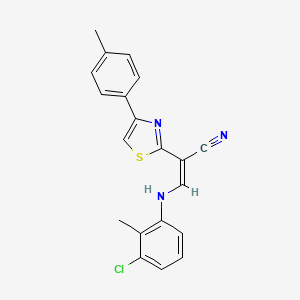
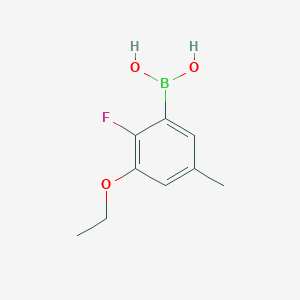
![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745737.png)
![2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2745740.png)
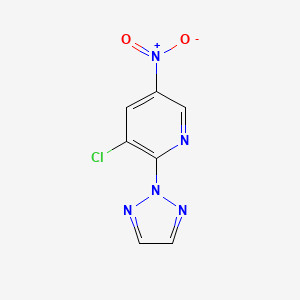
![2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2745743.png)
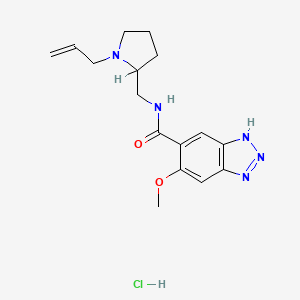
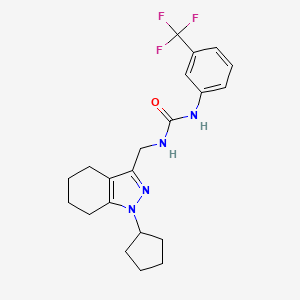
![1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2745746.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)